Crystal Morphology Differentiation: p-Tolyl vs. m-Tolyl Substitution in Quinoline-Triazole Hybrids
In a direct head-to-head comparison of three quinoline-triazole hybrids differing only in the 4-aryl substituent, the p-tolyl derivative (compound 3) crystallized with distinct morphology compared to its m-tolyl isomer (compound 2). Both compounds formed 1D tape and prism-shaped crystals, but the specific H-bonding networks and resulting crystal growth direction differed due to the positional isomerism of the methyl group [1].
| Evidence Dimension | Crystal morphology and H-bonding network architecture |
|---|---|
| Target Compound Data | 1D prism-shaped crystals with intermolecular and solvent 1D lattice H-bonding; thermally stable to ~200°C; blue-green emissive in solution |
| Comparator Or Baseline | m-Tolyl analog (compound 2): 1D tape-shaped crystals with different H-bonding network; also thermally stable to ~200°C and blue-green emissive |
| Quantified Difference | Qualitative difference in crystal habit (prism vs. tape morphology); dihedral angle variation due to para vs. meta substitution geometry |
| Conditions | Single-crystal XRD analysis; compounds synthesized via CuAAC click reaction as 2-((4-aryl-1H-1,2,3-triazol-1-yl)methyl)quinoline derivatives |
Why This Matters
Crystal morphology directly impacts downstream processing, formulation, and solid-state properties in materials applications; the p-tolyl isomer provides a specific crystal habit distinct from the m-tolyl variant.
- [1] Hidalgo, P.I.; Leal, N.; Jiménez, C.A.; Vöhringer-Martinez, E.; Herrera, B.; Pasán, J.; Ruiz-Pérez, C.; Bruce, D.W. Hydrogen-Bonding Interactions in Luminescent Quinoline-Triazoles with Dominant 1D Crystals. Molecules, 2017, 22(10), 1600. View Source
